The exploration of novel antiinflammatory agents has led to the development of a unique class of compounds based on the purine ring system. Among these, the 7,9-dihydro-3H-purine-2,6,8-trione derivatives have shown promising antiinflammatory activity. These compounds are characterized by their tricyclic structure, which is a modification of the purine scaffold, and have been synthesized to improve therapeutic efficacy while minimizing side effects commonly associated with nonsteroidal antiinflammatory drugs (NSAIDs).
The primary application of these compounds is in the treatment of chronic inflammatory conditions such as arthritis. The analogues synthesized have shown comparable or superior efficacy to naproxen, a commonly used NSAID, in the AAR model. This suggests potential for these compounds to be developed as alternative treatments for inflammatory diseases with a better side-effect profile1.
In the process of drug development, these compounds have provided insights into the design of antiinflammatory agents with reduced side effects. The low ulcerogenic potential of certain members of this class, despite COX inhibition, is particularly noteworthy. However, toxicological studies have identified limitations that have prevented the further development of some compounds within this group, prompting the investigation of related structural types2.
The use of semiempirical molecular orbital calculations to investigate the stability of isomers and tautomers of these compounds has implications for drug design. Understanding the structural factors that contribute to the biological activity and safety profile of these molecules can guide the synthesis of more effective and safer antiinflammatory agents2.
The synthesis of 7,9-dihydro-3H-purine-2,6,8-trione occurs primarily through biological pathways involving the enzyme xanthine oxidase. The process can be summarized as follows:
In laboratory settings, uric acid can also be synthesized chemically by oxidizing purine derivatives under controlled conditions. Various reagents such as potassium permanganate or nitric acid may be employed for this purpose.
The molecular structure of 7,9-dihydro-3H-purine-2,6,8-trione features a fused bicyclic ring system characteristic of purines. Key structural details include:
7,9-Dihydro-3H-purine-2,6,8-trione participates in several key chemical reactions:
The mechanism of action for 7,9-dihydro-3H-purine-2,6,8-trione involves multiple biochemical pathways:
Uric acid is stable under normal conditions but incompatible with strong acids and bases .
7,9-Dihydro-3H-purine-2,6,8-trione has diverse applications across several fields:
The compound designated by the systematic International Union of Pure and Applied Chemistry name 7,9-dihydro-3H-purine-2,6,8-trione represents the fully substituted oxo-form of a bicyclic heterocyclic system. This nomenclature precisely defines the hydrogenation state (7,9-dihydro), parent heterocycle (purine), and positions of the oxo groups (trione at carbons 2, 6, and 8). The locant "3H-" specifies the tautomeric form with hydrogen at nitrogen position 3 within the imidazole ring [3] [5].
This compound is ubiquitously recognized across chemical, biological, and medical literature under its common name uric acid, reflecting its historical identification in urinary calculi. Other significant synonyms include:
Table 1: Synonymic Designations of 7,9-Dihydro-3H-purine-2,6,8-trione
Synonym | Contextual Usage |
---|---|
2,6,8-Trioxopurine | Emphasizes keto functionalization |
2,6,8-Trihydroxypurine | Describes lactim tautomeric form |
Lithic acid | Historical medical literature |
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro- | Alternative International Union of Pure and Applied Chemistry rendering |
Purine-2,6,8(1H,3H,9H)-trione | Skeletal descriptor with hydrogen locations |
These synonyms arise from differing chemical naming conventions (radical vs. substitutive), tautomeric representations, and historical context. In ecological chemistry, it is occasionally designated a "semiochemical" due to its repellent properties in mammals, though this is not a chemical name per se [4] [9].
The molecular formula of 7,9-dihydro-3H-purine-2,6,8-trione is C₅H₄N₄O₃, corresponding to a molecular mass of 168.11 grams per mole as confirmed by mass spectrometry and elemental analysis [3] [5] . This formula definitively distinguishes it from isomeric purinones such as xanthine (3,7-dihydropurine-2,6-dione) or hypoxanthine (7H-purin-6-one).
Structural isomerism in this compound is constrained by the invariant purine ring system. However, positional isomerism manifests in theoretically possible alternative arrangements of the oxo groups (e.g., 2,4,8-trioxo configurations), though such isomers lack natural occurrence or synthetic relevance. The monosodium salt (C₅H₃N₄NaO₃) represents an important ionic derivative where sodium binds at N9, altering solubility but preserving core structure [1]. Key molecular properties include:
Table 2: Molecular Properties of 7,9-Dihydro-3H-purine-2,6,8-trione
Property | Value | Conditions |
---|---|---|
Density | 1.890 g/mL | Solid crystalline form |
Molar volume | 88.9 mL/mol | Calculated from density |
Water solubility | 60 mg/L | 20°C |
Partition coefficient (log P) | -2.17 | Octanol/water, pH 7 |
The exceptionally low partition coefficient reflects high hydrophilicity due to extensive hydrogen-bonding capacity and ionizable functional groups [5] [9].
7,9-Dihydro-3H-purine-2,6,8-trione exhibits complex prototropic tautomerism involving migrations of labile hydrogens across nitrogen and oxygen atoms. The triketo (lactam) form (2,6,8-trione) dominates in aqueous media and crystalline states, evidenced by X-ray diffraction and nuclear magnetic resonance spectroscopy. This tautomer features three amide-like functional groups contributing to its planar geometry and strong intermolecular hydrogen bonding [3] [9].
Significant tautomeric forms include:
Lactim (hydroxy) forms become relevant in non-aqueous solvents and enzymatic catalysis. For example, the 8-hydroxy-7H-purine-2,6-dione tautomer participates in metal-chelation reactions. Theoretical calculations indicate the triketo form is energetically favored by >15 kilojoules per mole over lactim forms in the gas phase, with aqueous solvation further stabilizing the lactam configuration. The pKa values (approximately 5.4 for N3-H dissociation) govern pH-dependent tautomeric populations, with monoanionic forms predominating at physiological pH [3] [5] [9].
The Chemical Abstracts Service registry system provides unique numerical identifiers essential for unambiguous substance tracking across scientific databases. The primary Chemical Abstracts Service registry number for 7,9-dihydro-3H-purine-2,6,8-trione is [69-93-2], universally recognized for the uric acid structure [3] [5] .
Key cross-identifiers include:
Standardized molecular identifiers:
These identifiers enable precise structure searching in chemical databases (PubChem, ChemSpider), spectral repositories (National Institute of Standards and Technology Chemistry WebBook), and metabolic pathway databases (Kyoto Encyclopedia of Genes and Genomes Identifier C00366) [3] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7